2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene
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Overview
Description
2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of an ethanesulfonyl group attached to a benzene ring, which also bears a methyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene typically involves the sulfonylation of 1-methyl-4-nitrobenzene. One common method is the reaction of 1-methyl-4-nitrobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonothioester derivatives.
Reduction: Formation of 2-(Ethanesulfonyl)-1-methyl-4-aminobenzene.
Oxidation: Formation of 2-(Ethanesulfonyl)-4-nitrobenzoic acid.
Scientific Research Applications
2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Pharmaceuticals: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The sulfonyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Reduction: The nitro group undergoes a series of electron transfers, leading to the formation of an amino group.
Oxidation: The methyl group is oxidized through the transfer of electrons to the oxidizing agent.
Comparison with Similar Compounds
Similar Compounds
2-(Methanesulfonyl)-1-methyl-4-nitrobenzene: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.
2-(Ethanesulfonyl)-1-methyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the sulfonyl and nitro groups allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C9H11NO4S |
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Molecular Weight |
229.26 g/mol |
IUPAC Name |
2-ethylsulfonyl-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO4S/c1-3-15(13,14)9-6-8(10(11)12)5-4-7(9)2/h4-6H,3H2,1-2H3 |
InChI Key |
QEVDEQBUZXKVKR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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